Ceralifimod (ONO-4641), chemically known as 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid [], is a second-generation sphingosine 1-phosphate (S1P) receptor agonist. It exhibits high selectivity for S1P receptors 1 and 5 [, ]. This selectivity is a key factor differentiating it from first-generation S1P modulators like fingolimod and is central to its therapeutic potential in autoimmune diseases [, ].
Synthesis Analysis
The synthesis of Ceralifimod involves a multi-step process that optimizes the structure for S1P receptor selectivity and potency. Starting from a hit compound with an amino acid moiety, structural modifications are introduced, including the incorporation of a dihydronaphthalene central core to induce conformational constraint []. Further optimization focuses on the lipophilic tail region, culminating in the final structure of Ceralifimod [].
Molecular Structure Analysis
Ceralifimod features a dihydronaphthalene central core, which plays a crucial role in its S1P receptor selectivity []. The specific arrangement of chemical groups within its structure, including the amino acid moiety and lipophilic tail, contributes to its high affinity for S1P1 and S1P5 receptors [].
Mechanism of Action
Ceralifimod exerts its effects by selectively binding to S1P receptors 1 and 5 [, ]. This binding leads to the internalization and degradation of these receptors, effectively reducing the number of S1P receptors available on the surface of lymphocytes []. This process, known as functional antagonism, prevents lymphocytes from responding to S1P gradients, thereby inhibiting their egress from lymphoid organs into the circulation and reducing their infiltration into sites of inflammation [].
Applications
Ceralifimod's primary scientific application lies in its potential as a therapeutic agent for autoimmune diseases, particularly multiple sclerosis [, , , ]. Its ability to modulate the immune system by selectively targeting S1P receptors makes it a promising candidate for further investigation.
Preclinical Studies:
Multiple Sclerosis: In preclinical studies using the experimental autoimmune encephalomyelitis (EAE) model, Ceralifimod has shown efficacy in reducing MRI lesion volume, preventing new lesion formation, and improving evoked potential deficits [, ]. These findings suggest that Ceralifimod may have disease-modifying effects in MS.
Type 1 Diabetes: Research in non-obese diabetic (NOD) mice, a model of type 1 diabetes mellitus, indicates that Ceralifimod may delay the onset and progression of the disease, potentially by preserving insulin-producing beta cells in the pancreas [].
Clinical Trials:
Multiple Sclerosis: Clinical trials are underway to evaluate the safety and efficacy of Ceralifimod in patients with relapsing-remitting multiple sclerosis. Early results suggest that Ceralifimod can reduce MRI disease activity and may offer advantages over first-generation S1P modulators in terms of cardiac safety and lymphocyte recovery upon treatment discontinuation [, ].
Related Compounds
Fingolimod (FTY720)
Compound Description: Fingolimod is a first-generation sphingosine-1-phosphate (S1P) receptor modulator that binds non-selectively to S1P receptors, including S1P1, S1P3, S1P4, and S1P5 [, , , , ]. It acts as a functional antagonist at S1P1, internalizing the receptor and preventing lymphocyte egress from lymph nodes [, ]. This leads to a reduction in circulating lymphocytes, particularly T cells, which are implicated in autoimmune responses [, ].
Relevance: Fingolimod serves as a crucial comparator to ceralifimod in multiple studies due to its established efficacy in treating relapsing-remitting multiple sclerosis (RRMS) [, ]. While both drugs modulate S1P receptors, ceralifimod exhibits higher selectivity for S1P1 and S1P5, potentially leading to an improved safety and tolerability profile compared to fingolimod [, , ]. Specifically, ceralifimod demonstrates a reduced impact on heart rate and a lower incidence of bradycardia and atrioventricular block compared to fingolimod [].
Siponimod (BAF-312)
Compound Description: Siponimod is a second-generation, orally active, selective S1P1 and S1P5 receptor modulator []. It exhibits a higher selectivity for S1P1 compared to S1P3, potentially resulting in an improved safety profile [].
Relevance: Siponimod, like ceralifimod, represents a more selective approach to S1P modulation compared to first-generation compounds like fingolimod []. The development of both compounds highlights the ongoing research efforts to identify S1P modulators with improved efficacy and safety profiles for treating autoimmune diseases like RRMS [].
Ponesimod
Compound Description: Ponesimod is a selective S1P1 receptor modulator with a short half-life, leading to rapid lymphocyte recovery upon treatment discontinuation [, , ]. It exhibits a 10-fold higher selectivity for S1P1 compared to S1P3 [].
Relevance: Ponesimod shares a similar mechanism of action with ceralifimod, both acting as selective S1P1 receptor modulators [, , ]. The development of ponesimod, alongside ceralifimod, underscores the interest in leveraging S1P1 modulation as a therapeutic strategy for autoimmune diseases.
KRP-203
Compound Description: KRP-203 is a highly selective S1P1 receptor agonist, demonstrating efficacy in reducing disease activity in animal models of multiple sclerosis [].
Relevance: KRP-203, similar to ceralifimod, specifically targets S1P1, suggesting a shared mechanism of action in modulating immune responses []. The investigation of both compounds emphasizes the therapeutic potential of selective S1P1 modulation in treating autoimmune diseases.
RPC-1063
Compound Description: RPC-1063 is a selective S1P1 receptor modulator under investigation for its therapeutic potential in inflammatory bowel disease, particularly ulcerative colitis [].
Relevance: RPC-1063, along with ceralifimod, highlights the broader applicability of S1P1 modulation beyond multiple sclerosis, extending to other autoimmune disorders like ulcerative colitis []. Both compounds underscore the potential of this therapeutic approach in addressing various immune-mediated diseases.
Amiselimod
Compound Description: Amiselimod is an S1P1 receptor modulator included in a review on bioanalytical methods for quantifying S1P modulators in biological matrices [].
Relevance: While the provided abstracts don't detail Amiselimod's specific connection to ceralifimod, its inclusion in the review suggests a shared therapeutic space and analytical challenges due to their shared target (S1P1) []. This emphasizes the importance of developing robust bioanalytical methods for accurately assessing the pharmacokinetic properties of S1P modulators, including ceralifimod.
CS-0777
Compound Description: Similar to amiselimod, CS-0777 is mentioned alongside ceralifimod in a review focusing on bioanalytical methods for quantifying S1P modulators [].
Relevance: While the specific relationship between CS-0777 and ceralifimod is not explicitly stated, their inclusion in the same review implies shared analytical challenges and a common therapeutic focus on S1P modulation []. This highlights the need for accurate and sensitive bioanalytical methods to support the development and clinical application of S1P receptor modulators like ceralifimod.
GSK2018682
Compound Description: GSK2018682 is an S1P1 receptor modulator mentioned alongside ceralifimod in a review discussing bioanalytical methods for quantifying S1P modulators in biological matrices [].
Relevance: Though the specific connection between GSK2018682 and ceralifimod isn't elaborated on, their presence in the same review implies shared analytical considerations and a common focus on S1P modulation as a therapeutic strategy []. This underscores the significance of robust bioanalytical methods for evaluating the pharmacokinetic profiles of S1P receptor modulators, including ceralifimod.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ceftezole Sodium is a N-acyl-amino acid. Ceftezole Sodium is the sodium salt form of ceftezole, a semi-synthetic first-generation cephalosporin with antibacterial activity.
Bacteria possess a cell wall comprising a glycopeptide polymer commonly known as peptidoglycan, which is synthesized and remodelled through the action of a family of enzymes known as "penicillin-binding proteins" (PBPs). β-lactam antibiotics, including cephalosporins, are PBP inhibitors that, through inhibition of essential PBPs, result in impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death. Ceftazidime is a third-generation cephalosporin with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa. Ceftazidime was approved by the FDA on July 19, 1985, and is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor [avibactam] to treat a variety of bacterial infections. Ceftazidime is a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftazidime binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftazidime is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftazidine also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS). Semisynthetic, broad-spectrum antibacterial derived from CEPHALORIDINE and used especially for Pseudomonas and other gram-negative infections in debilitated patients.
Ceftibuten is a third-generation cephalosporin antibiotic with a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino substituent at the 7 position of the cephem skeleton. An orally-administered agent, ceftibuten is used as the dihydrate to treat urinary-tract and respiratory-tract infections. It has a role as an antibacterial drug. It is a cephalosporin and a dicarboxylic acid. Ceftibuten is a third-generation cephalosporin antibiotic that is orally-administered. It is typically used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis. Ceftibuten is a Cephalosporin Antibacterial. Ceftibuten is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Ceftibuten is a third-generation cephalosporin antibiotic. It is an orally-administered agent. Cefalexin is used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis. A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections. See also: Ceftibuten Dihydrate (active moiety of).
Cefquinome Sulfate is the sulfate form of cefquinome, a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity. Cefquinome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftibuten dihydrate is the dihydrate of ceftibuten. It is used as an orally administered treatment for urinary-tract and respiratory-tract infections. It has a role as an antibacterial drug. It contains a ceftibuten. Ceftibuten Dihydrate is the dihydrate form of ceftibuten, a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections. See also: Ceftibuten (has active moiety).
Ceftiofur Sodium is the sodium salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftizoxime Sodium is the sodium salt form of ceftizoxime and a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Ceftizoxime sodium inhibits bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. Lack of cross-linking results in a reduction of cell wall stability and leads to cell lysis. A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.